Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

ADME Lipophilicity Drug Design

Researchers often encounter solubility-permeability trade-offs with the free acid analog (LogP 0.05) in cell-based assays. The ethyl ester (CAS 24146-36-9) resolves this with a LogP of 0.58, enabling passive membrane permeation for intracellular target engagement. • >10× higher partition coefficient vs. free acid • Validated scaffold for antimicrobial SAR against Gram-negative, Gram-positive, and fungal pathogens • Ambident reactivity allows divergent N- or C-acylation from a single intermediate Supplied at ≥95% purity; ideal for fragment-based drug discovery and heterocyclic library synthesis.

Molecular Formula C4H8O2
C4H8O2
CH3COOC2H5
Molecular Weight 88.11 g/mol
CAS No. 24146-36-9
Cat. No. B1624034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
CAS24146-36-9
Molecular FormulaC4H8O2
C4H8O2
CH3COOC2H5
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C
InChIInChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
InChIKeyXEKOWRVHYACXOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 70 °F (NTP, 1992)
In water, 8.0X10+4 mg/L at 25 °C
Very soluble in water (64 g/L at 25 °C)
Miscible with ethanol, ethyl ether;  very soluble in acetone, benzene
Miscible with chloroform
For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page.
80 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 8.7 (poor)
Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml)
(77 °F): 10%

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate – Baseline Profile


Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic building block belonging to the 1,3-thiazolidin-4-one (thiazolidinone) family, characterized by an exocyclic α,β-unsaturated ethyl ester at the 2-position and a carbonyl at position 4 . This conjugated push-pull system imparts ambident reactivity at both the olefinic and ester sites, enabling diverse annulation, condensation, and cycloaddition chemistries that are not uniformly accessible with the corresponding free acid, methyl ester, or nitrile analogs [1]. The compound's balanced lipophilicity (experimental LogP ~0.58) reflects a calculated shift away from the strongly polar character of the free acid form, positioning it as a strategic intermediate for medicinal chemistry programs where both solubility and membrane permeability are concurrently required during lead optimization [2].

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate – Generic Substitution Risks


Substituting the ethyl ester with the free acid (CAS 63250-49-7) or methyl ester (e.g., CAS 56196-66-8) cannot be assumed to yield equivalent outcomes due to marked differences in lipophilicity, hydrogen-bonding capacity, and reactivity . The ethyl ester exhibits a LogP of 0.58 versus 0.05 for the free acid—a >10-fold increase in partition coefficient—significantly altering both solubility profiles and passive membrane permeation in cell-based assays [1]. Furthermore, the acid and ester forms show divergent behavior in key synthetic transformations; for instance, the exocyclic double bond in the ester participates in Knoevenagel condensations with aryl aldehydes to give 5-arylidene derivatives in high yield, while the free carboxylic acid requires additional protection–deprotection sequences that reduce overall efficiency and introduce reproducibility risk [2]. The nitrile analog (CAS 3364-82-7), although structurally similar, drives condensation reactions toward different regiochemical outcomes due to its stronger electron-withdrawing character, making it unsuitable as a direct replacement when targeting ester-derived heterocyclic libraries [3].

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate – Evidence vs. Closest Analogs


Lipophilicity Advantage vs. Free Acid

The ethyl ester (24146-36-9) demonstrates a calculated LogP of 0.58, compared to 0.05 for the free acid (63250-49-7), representing an 11.4-fold higher partition coefficient (log scale) [1]. This shift moves the compound from the polar-dominated space into a region more compatible with passive membrane transit, offering a strategic advantage in cell-based screening where intracellular target engagement requires moderate lipophilicity without reaching logP >3 that often triggers promiscuity. The Polar Surface Area (PSA) also decreases from 95.2 Ų (acid) to 55.4 Ų (ethyl ester), further supporting the improved membrane permeation potential [1].

ADME Lipophilicity Drug Design

Knoevenagel Condensation Divergence vs. Nitrile

In a direct comparative study, both ethyl 2-(4-oxothiazolidin-2-ylidene)acetate (1b) and the corresponding acetonitrile (1a) were reacted with anthralaldehyde under identical conditions (1:1 molar ratio, reflux) [1]. The ester derivative yielded 4,5-dihydro-4-oxothiazole product (2b) preferentially, while the nitrile analog directed the condensation toward a different regioisomeric outcome, attributed to the differential electron-withdrawing strength of the ester versus nitrile group at the exocyclic position. This demonstrates that the ethyl ester provides a unique electrophilic character that cannot be replicated by the nitrile or acid counterparts without altering the reaction course.

Synthetic Chemistry Selectivity Heterocycle Synthesis

Acylation Site Switching by Electrophile

The acylation behavior of thiazolidin-2-ylidene acetates is electrophile-dependent: the thiazolidine analog 2 (bearing the exocyclic ester) undergoes acylation on either carbon or nitrogen depending on the electrophile employed, whereas the corresponding thiazine urethanes are invariably acylated on carbon [1]. This ambident reactivity, documented by Avent et al. (2006), highlights that the ethyl ester derivative occupies a unique reactivity niche among exocyclic vinylogous urethanes—capable of switching between C- and N-acylation pathways—a property not observed in the structurally rigidified N-substituted amide derivatives [2]. This ambident character enables late-stage diversification strategies that are inaccessible with the simpler acid or amide analogs.

Reactivity Synthetic Methodology Acylation

Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate – Application Scenarios


Anti-Infective Phenotypic Screening

In whole-cell antimicrobial assays, the ethyl ester's moderate LogP (0.58) facilitates passive diffusion across bacterial and fungal membranes, whereas the free acid (LogP 0.05) remains largely extracellular, potentially yielding false negatives in growth-inhibition screens [1]. The compound's scaffold is validated against Gram-negative (E. coli, K. pneumoniae, P. aeruginosa, A. baumannii) and Gram-positive (S. aureus) strains, as well as fungal pathogens (C. albicans, C. neoformans), with MIC data reported for structurally related 4-oxothiazolidin-2-ylidenes [2]. Procuring the ethyl ester as the entry point for SAR exploration leverages this permeability advantage and the known antimicrobial pharmacophore.

Heterocycle Library via Knoevenagel Condensation

The ethyl ester serves as a key substrate in Knoevenagel condensations with aryl aldehydes, generating 5-arylidene-4-oxothiazolidin-2-ylidenes that can be further cyclized into thiazolo[3,2-a]pyridine and related fused systems [3]. The divergent reactivity relative to the nitrile analog (CAS 3364-82-7) ensures that the ethyl ester is the only member of this series capable of delivering the specific regioisomeric thiazole products observed upon reaction with anthraldehyde-type electrophiles [4]. Laboratories aiming to build a structurally diverse library for phenotypic or target-based screening should stock the ethyl ester as the primary scaffold.

Late-Stage Diversification via Ambident Acylation

The ambident nucleophilicity of the thiazolidin-2-ylidene system—capable of undergoing acylation at either carbon or nitrogen depending on the electrophile—is a property preserved in the ethyl ester but attenuated in the corresponding amide and acid derivatives [5]. This enables chemists to diverge a single advanced intermediate into N-acylated or C-acylated products merely by switching from acetyl chloride to acetic anhydride, without requiring protecting group manipulations. Procurement of the ethyl ester thus maximizes the chemical space accessible from a single building block in medicinal chemistry programs.

Fragment-Based Drug Discovery Optimization

With a molecular weight of 187.2 Da, a PSA of 55.4 Ų, and a calculated LogP of 0.58, the ethyl ester resides within favorable fragment-like property space (Rule-of-Three compliant) [1]. In contrast, the free acid (PSA 95.2 Ų, LogP 0.05) falls outside optimal permeability parameters, and the nitrile analog introduces a metabolically vulnerable cyano group. The ethyl ester is therefore positioned as the preferred thiazolidinone fragment for FBDD campaigns targeting intracellular protein-protein interactions or allosteric enzyme sites where balanced polarity is essential for binding site recognition.

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